molecular formula C18H21N3O4S B2800712 1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203334-42-2

1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No. B2800712
M. Wt: 375.44
InChI Key: BKNIPTUCMVOKSP-UHFFFAOYSA-N
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Description

The compound “1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea”. However, there are general methods for synthesizing similar compounds. For instance, protodeboronation of alkyl boronic esters has been reported as a method for synthesizing similar compounds2.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find any specific information about the molecular structure of “1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea”.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea”. However, similar compounds have been used in various chemical reactions. For example, indole derivatives have been used in a variety of chemical reactions and have shown diverse biological activities3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, I couldn’t find any specific information about the physical and chemical properties of “1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea”.


Scientific Research Applications

Histone Deacetylase Inhibition and Prostate Cancer Suppression

Research has shown that derivatives similar to the specified compound, particularly those with arylsulfonyl and hydroxyacrylamide functionalities in the tetrahydroquinoline structure, exhibit potent histone deacetylase (HDAC) inhibitory activity. These compounds have been tested for their cytotoxicity against PC-3 prostate cancer cells. One study highlighted a compound that, when administered orally, significantly suppressed the growth of PC-3 cells in a xenograft tumor model, indicating potential as a lead compound for developing prostate cancer inhibitors (Liu et al., 2015).

Antiproliferative Activity and Breast Cancer

Another line of research involved the synthesis and evaluation of novel urea and bis-urea derivatives of primaquine with substituted benzene moieties for biological activity. The study found that certain urea derivatives exhibited moderate to strong antiproliferative effects against various cancer cell lines, including a notable activity against the breast carcinoma MCF-7 cell line. This suggests their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).

COX-2 Inhibition for Anti-Inflammatory Applications

Research into 1,3-diarylurea derivatives has identified compounds with significant selective cyclooxygenase-2 (COX-2) inhibitory activity, comparable to celecoxib, a reference drug. This indicates potential applications in designing anti-inflammatory drugs (Zarghi et al., 2008).

Central Nervous System and Cardiovascular System Effects

The synthesis of tetrahydroquinazoline derivatives involving ureidoalkylation and α-amidoalkylation reactions has been investigated for their effects on the central nervous system (CNS) and cardiovascular system (CVS), indicating a broader pharmacological interest in tetrahydroquinoline derivatives (Pandey et al., 2008).

Adenosine A3 Receptor Antagonism

Isoquinoline and quinazoline urea derivatives have been identified as binding to human adenosine A3 receptors, with modifications leading to potent antagonists. This suggests possible applications in treating conditions mediated by the adenosine A3 receptor (van Muijlwijk-Koezen et al., 2000).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find any specific safety and hazard information for “1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea”.


Future Directions

The future directions of a compound refer to potential applications and research directions. Unfortunately, I couldn’t find any specific future directions for “1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea”.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it’s recommended to consult scientific literature or experts in the field.


properties

IUPAC Name

1-(3-methoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-25-16-7-3-6-14(11-16)19-18(22)20-15-9-8-13-5-4-10-21(17(13)12-15)26(2,23)24/h3,6-9,11-12H,4-5,10H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNIPTUCMVOKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

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